![molecular formula C11H13BrIN B13650457 N-(5-Bromo-2-iodobenzyl)-1-cyclopropylmethanamine](/img/structure/B13650457.png)
N-(5-Bromo-2-iodobenzyl)-1-cyclopropylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromo-2-iodobenzyl)-1-cyclopropylmethanamine is an organic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of bromine and iodine atoms attached to a benzyl group, which is further linked to a cyclopropylmethanamine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-iodobenzyl)-1-cyclopropylmethanamine typically involves the reaction of 5-bromo-2-iodobenzyl bromide with cyclopropylmethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at ambient conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Bromo-2-iodobenzyl)-1-cyclopropylmethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while cross-coupling reactions can produce complex organic molecules with potential pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
N-(5-Bromo-2-iodobenzyl)-1-cyclopropylmethanamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(5-Bromo-2-iodobenzyl)-1-cyclopropylmethanamine involves its interaction with specific molecular targets. The bromine and iodine atoms in the benzyl group play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities with desired properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-iodobenzyl bromide: This compound is similar in structure but lacks the cyclopropylmethanamine moiety.
(5-Bromo-2-iodo-benzyl)-cyclopropyl-amine: Another similar compound with slight variations in the chemical structure.
Uniqueness
N-(5-Bromo-2-iodobenzyl)-1-cyclopropylmethanamine is unique due to the presence of both bromine and iodine atoms in the benzyl group, combined with the cyclopropylmethanamine moiety. This unique structure imparts specific reactivity and properties, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H13BrIN |
---|---|
Molekulargewicht |
366.04 g/mol |
IUPAC-Name |
N-[(5-bromo-2-iodophenyl)methyl]-1-cyclopropylmethanamine |
InChI |
InChI=1S/C11H13BrIN/c12-10-3-4-11(13)9(5-10)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 |
InChI-Schlüssel |
LDOWMBCVUJNKDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNCC2=C(C=CC(=C2)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.